Dimethyl-W84 (dibromide)

Descripción general

Descripción

Análisis De Reacciones Químicas

Dimethyl-W84 (dibromide) primarily undergoes allosteric modulation reactions with muscarinic acetylcholine receptors . It does not typically participate in common chemical reactions such as oxidation, reduction, or substitution. The major product formed from its interaction with the M2 receptor is a stabilized receptor-ligand complex, which prevents the dissociation of N-methylscopolamine .

Aplicaciones Científicas De Investigación

Pharmacological Studies

Dimethyl-W84 is primarily utilized in pharmacological studies to investigate its effects on muscarinic receptors. As a negative allosteric modulator, it alters receptor activity without directly blocking the orthosteric site. This characteristic allows researchers to explore receptor mechanisms and signaling pathways more intricately.

Neuroscience Research

In neuroscience, Dimethyl-W84 is used to study the implications of muscarinic receptor modulation on cognitive functions and neural signaling. Its ability to affect receptor kinetics has made it a valuable tool in understanding synaptic transmission and neuroplasticity.

Case Study: FRET Analysis

A study employing FRET-based sensors demonstrated that Dimethyl-W84, when combined with agonists like acetylcholine, significantly altered FRET signals indicative of receptor activation states. The compound was shown to revert agonist-induced signals rapidly, with time constants ranging from 80 to 200 ms, thus providing insights into the kinetics of receptor interactions .

Drug Development

The unique properties of Dimethyl-W84 make it a candidate for drug development aimed at treating conditions related to cholinergic dysfunctions, such as Alzheimer's disease and other cognitive disorders. By targeting allosteric sites, drugs can potentially offer fewer side effects compared to traditional orthosteric antagonists.

Potential Therapeutic Applications

- Cognitive Enhancement : Research indicates that modulation of M2 receptors may enhance cognitive functions, making Dimethyl-W84 a potential candidate for developing cognitive enhancers.

- Neuroprotective Agents : Its role in modulating synaptic activity suggests that it could be explored for neuroprotective properties against neurodegenerative diseases.

Biochemical Assays

Dimethyl-W84 is employed in various biochemical assays due to its specificity for M2 receptors. Common applications include:

- Cellular Assays : Used in assays measuring cell signaling pathways influenced by muscarinic receptors.

- Binding Studies : Facilitates studies on ligand-receptor interactions by altering affinity profiles in competitive binding experiments.

Data Table: Summary of Applications

| Application Area | Description | Methodology Used |

|---|---|---|

| Pharmacological Studies | Investigating allosteric modulation effects | FRET, binding assays |

| Neuroscience Research | Studying cognitive functions and synaptic transmission | Electrophysiology, FRET |

| Drug Development | Developing therapeutic agents for cognitive disorders | In vitro and in vivo studies |

| Biochemical Assays | Measuring receptor activity and ligand interactions | ELISA, Western blot |

Mecanismo De Acción

The mechanism of action of Dimethyl-W84 (dibromide) involves its binding to the allosteric site of the M2 muscarinic acetylcholine receptor . This binding hinders the dissociation of the orthosteric antagonist N-methylscopolamine, thereby stabilizing the receptor-ligand complex . The molecular targets of this compound are the M2 muscarinic acetylcholine receptors, and the pathway involved is the G protein-coupled receptor signaling pathway .

Comparación Con Compuestos Similares

Dimethyl-W84 (dibromide) is unique in its high affinity and selectivity for the M2 muscarinic acetylcholine receptor . Similar compounds include hexamethonium bromide and other bis-quaternary ammonium compounds, which also act as allosteric modulators of muscarinic receptors . Dimethyl-W84 (dibromide) has a higher affinity for the M2 receptor and a more potent effect in stabilizing the receptor-ligand complex .

Actividad Biológica

Dimethyl-W84 (dibromide) is a compound recognized for its significant role as a selective allosteric modulator of the M2 muscarinic acetylcholine receptor. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of Dimethyl-W84 (Dibromide)

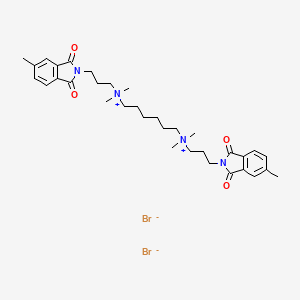

- Chemical Name : N1,N6-bis[3-(1,3-dihydro-5-methyl-1,3-dioxo-2H-isoindol-2-yl)propyl]-N1,N1,N6,N6-tetramethyl-1,6-hexanediaminium, dibromide

- CAS Number : 402475-33-6

- Molecular Formula : C34H48N4O4·2Br

- Molecular Weight : 736.6 g/mol

- Purity : >98%

- Solubility : Soluble in DMSO and water

Dimethyl-W84 is characterized by its ability to hinder the dissociation of the orthosteric antagonist N-methylscopolamine from the M2 receptor, with an effective concentration (EC50) value of approximately 3 nM .

Dimethyl-W84 binds to an allosteric site on the M2 muscarinic acetylcholine receptor, which alters the receptor's conformation and modulates its activity. This allosteric modulation is distinct from traditional orthosteric antagonism, allowing for a nuanced regulation of receptor signaling pathways.

Key Findings on Mechanism:

- Allosteric Modulation : The compound has been shown to induce conformational changes in the M2 receptor that reduce its affinity for agonists like acetylcholine .

- Kinetics : The kinetics of Dimethyl-W84's action are rapid, with significant effects observed within milliseconds .

Biological Activity and Applications

Dimethyl-W84 is primarily utilized in research related to cholinergic signaling and receptor pharmacology. Its selectivity for the M2 receptor makes it an invaluable tool for studying muscarinic receptor functions.

Applications:

- Neuroscience Research : Used extensively to investigate cholinergic signaling pathways.

- Pharmacology : Assists in understanding receptor-ligand interactions and developing therapeutic agents targeting cholinergic systems.

- Therapeutic Potential : Investigated for potential applications in treating conditions linked to dysregulated cholinergic signaling.

Comparative Analysis with Similar Compounds

| Compound | Type | Selectivity | EC50 (nM) | Notes |

|---|---|---|---|---|

| Dimethyl-W84 (dibromide) | Allosteric modulator | M2 muscarinic | 3 | High selectivity and potency |

| Hexamethonium Bromide | Competitive antagonist | Non-selective | N/A | Acts at orthosteric site |

| Atropine | Competitive antagonist | Non-selective | N/A | Binds orthosterically |

Study 1: Allosteric Modulation Characterization

In a study investigating the binding characteristics of Dimethyl-W84, researchers employed a fluorescence resonance energy transfer (FRET)-based sensor to observe its effects on M2 receptors. Results indicated that Dimethyl-W84 effectively reversed FRET signals induced by orthosteric agonists at concentrations lower than 10 µM, demonstrating its potent allosteric effects .

Study 2: Binding Affinity Assessment

An optimized assay was developed to measure the binding affinities of Dimethyl-W84 at its allosteric site. The study confirmed that the compound exhibits rapid association and dissociation kinetics comparable to that of traditional orthosteric ligands, highlighting its unique pharmacological profile .

Propiedades

IUPAC Name |

6-[dimethyl-[3-(5-methyl-1,3-dioxoisoindol-2-yl)propyl]azaniumyl]hexyl-dimethyl-[3-(5-methyl-1,3-dioxoisoindol-2-yl)propyl]azanium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48N4O4.2BrH/c1-25-13-15-27-29(23-25)33(41)35(31(27)39)17-11-21-37(3,4)19-9-7-8-10-20-38(5,6)22-12-18-36-32(40)28-16-14-26(2)24-30(28)34(36)42;;/h13-16,23-24H,7-12,17-22H2,1-6H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDKHHBPNUMYHFM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)N(C2=O)CCC[N+](C)(C)CCCCCC[N+](C)(C)CCCN3C(=O)C4=C(C3=O)C=C(C=C4)C.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48Br2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

736.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.